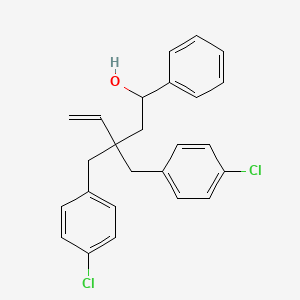

3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol is an organic compound that belongs to the class of alcohols It features a phenyl group, two 4-chlorobenzyl groups, and a pentene chain with a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-4-pentene with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the pentene chain can be reduced to form a saturated alkane.

Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products Formed

Oxidation: Formation of 1-phenyl-3,3-bis(4-chlorobenzyl)-4-pentanone.

Reduction: Formation of 1-phenyl-3,3-bis(4-chlorobenzyl)-pentane.

Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would be determined through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Phenyl-3,3-bis(4-methylbenzyl)-4-pentene-1-ol

- 1-Phenyl-3,3-bis(4-fluorobenzyl)-4-pentene-1-ol

- 1-Phenyl-3,3-bis(4-bromobenzyl)-4-pentene-1-ol

Uniqueness

3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol is unique due to the presence of two 4-chlorobenzyl groups, which may impart distinct chemical and biological properties compared to its analogs with different substituents.

Biologische Aktivität

3,3-Bis(4-chlorobenzyl)-1-phenylpent-4-en-1-ol is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its chemical properties, biological effects, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1384881-74-6

- Molecular Formula : C₂₅H₂₄Cl₂O

- Molecular Weight : 411.36 g/mol

- Structure : The compound features a pentene backbone with two 4-chlorobenzyl groups and a phenyl group.

| Property | Value |

|---|---|

| Catalogue Number | IM021334 |

| Applications | Synthesis of fused and bridged tetrahydrofurans |

| Stability | Stable at room temperature |

Anticancer Potential

Recent studies have explored the anticancer activity of compounds structurally related to this compound. Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. For instance, a study demonstrated that novel Schiff base compounds derived from related structures showed marked inhibition of cell viability in MCF-7 cells at concentrations of 250 and 300 μg/mL, suggesting that structural modifications can enhance anticancer properties .

The proposed mechanism for the anticancer activity involves the induction of apoptosis and inhibition of cell proliferation. In vitro assays revealed that compounds with the cinnamic moiety exhibited improved radical-scavenging activity and anti-lipoxygenase (LOX) effects, which are crucial for cancer cell growth regulation . The presence of halogenated benzyl groups may also contribute to enhanced biological activity by increasing lipophilicity and facilitating cellular uptake.

Study on Related Compounds

A comparative study assessed the biological activity of various derivatives similar to this compound. The findings indicated that compounds containing multiple aromatic rings displayed enhanced cytotoxicity against cancer cell lines. For example:

| Compound Name | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A (related structure) | 38 | MCF-7 |

| Compound B (with cinnamic moiety) | 44 | MCF-7 |

These results suggest that modifications to the chemical structure can significantly impact biological activity, highlighting the importance of structure-function relationships in drug design.

Eigenschaften

IUPAC Name |

3,3-bis[(4-chlorophenyl)methyl]-1-phenylpent-4-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24Cl2O/c1-2-25(16-19-8-12-22(26)13-9-19,17-20-10-14-23(27)15-11-20)18-24(28)21-6-4-3-5-7-21/h2-15,24,28H,1,16-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPRUVGHFHCMGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)CC(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.